molecular formula C7H8N3NaO4 B2648218 Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate CAS No. 2377034-02-9

Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate

Cat. No.: B2648218
CAS No.: 2377034-02-9
M. Wt: 221.148
InChI Key: HKHRIQRUAPIPGW-UHFFFAOYSA-M
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Description

Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate is a chemical compound with the molecular formula C7H9N3O4Na It is a sodium salt derivative of a triazole compound, characterized by the presence of a hydroxyoxetane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate typically involves the reaction of 3-hydroxyoxetane with a triazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps, such as crystallization or chromatography, are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can produce a variety of triazole derivatives with different functional groups .

Scientific Research Applications

Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The hydroxyoxetane group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]butanoate: Contains a butanoate group, offering different chemical properties and reactivity.

Uniqueness

Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate is unique due to its specific combination of a hydroxyoxetane group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4.Na/c11-6(12)2-10-1-5(8-9-10)7(13)3-14-4-7;/h1,13H,2-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHRIQRUAPIPGW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CN(N=N2)CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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